molecular formula C18H19N3O B4397712 N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

Cat. No.: B4397712
M. Wt: 293.4 g/mol
InChI Key: AFFXITKPQNPFPM-UHFFFAOYSA-N
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Description

N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide is a complex organic compound belonging to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide typically involves the reaction of a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .

Industrial Production Methods

Industrial production of amides often involves the use of electrosynthesis, which is a greener and more sustainable method. This technique is particularly useful for the synthesis of amides due to its efficiency and versatility .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.

Scientific Research Applications

N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide is unique due to its benzodiazole ring, which imparts specific chemical and biological properties not found in simpler amides. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-14-19-13-18-20-16-10-4-5-11-17(16)21(18)12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFXITKPQNPFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
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N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
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N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
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N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
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N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
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N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

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